

Spectroscopic Characterization of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate**, a key intermediate in various synthetic applications. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of its constituent functional groups and related chemical structures. The methodologies for obtaining such data are also detailed to assist researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate**. These predictions are derived from established principles of organic spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ^1H NMR (Proton NMR)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl ester and tetrahydrofuran moieties. The presence of keto-enol tautomerism, common in β -keto

esters, may lead to the appearance of minor signals corresponding to the enol form.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.2	Quartet (q)	2H	-O-CH ₂ -CH ₃ (Ethyl Ester)
~3.8 - 4.0	Multiplet (m)	3H	-O-CH ₂ - and CH-O- (Tetrahydrofuran Ring)
~3.5	Singlet (s)	2H	-CO-CH ₂ -CO- (Keto form)
~3.4	Multiplet (m)	1H	-CO-CH- (Tetrahydrofuran Ring)
~2.0 - 2.2	Multiplet (m)	2H	-CH-CH ₂ -CH ₂ - (Tetrahydrofuran Ring)
~1.3	Triplet (t)	3H	-O-CH ₂ -CH ₃ (Ethyl Ester)

1.1.2. ^{13}C NMR (Carbon-13 NMR)

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ , ppm)	Carbon Assignment
~202	C=O (Ketone)
~167	C=O (Ester)
~68	-O-CH ₂ - (Tetrahydrofuran Ring)
~67	-CH-O- (Tetrahydrofuran Ring)
~61	-O-CH ₂ -CH ₃ (Ethyl Ester)
~50	-CO-CH ₂ -CO- (Keto form)
~48	-CO-CH-(Tetrahydrofuran Ring)
~30	-CH-CH ₂ -CH ₂ - (Tetrahydrofuran Ring)
~14	-O-CH ₂ -CH ₃ (Ethyl Ester)

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the carbonyl groups.

Predicted Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~1745	Strong	C=O Stretch (Ester)
~1715	Strong	C=O Stretch (Ketone)
~1100	Strong	C-O Stretch (Ether and Ester)
2850 - 3000	Medium	C-H Stretch (Aliphatic)

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.

Predicted m/z	Relative Intensity	Fragment Assignment
186	Moderate	$[M]^+$ (Molecular Ion)
141	High	$[M - OCH_2CH_3]^+$
113	High	$[M - COOCH_2CH_3]^+$
85	High	$[C_4H_5O_2]^+$ (from β -keto ester cleavage)
71	High	$[C_4H_7O]^+$ (Tetrahydrofuranyl cation)
43	High	$[CH_3CO]^+$

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. 1H and ^{13}C NMR

- Sample Preparation: Approximately 5-10 mg of the purified **Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or Acetone- d_6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).
- 1H NMR Acquisition:
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve optimal homogeneity.
 - A standard single-pulse experiment is performed.

- Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- The number of scans can range from 8 to 64 to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal.
[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
[\[1\]](#)
- Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument typically scans a range from 4000 to 400 cm^{-1} .
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

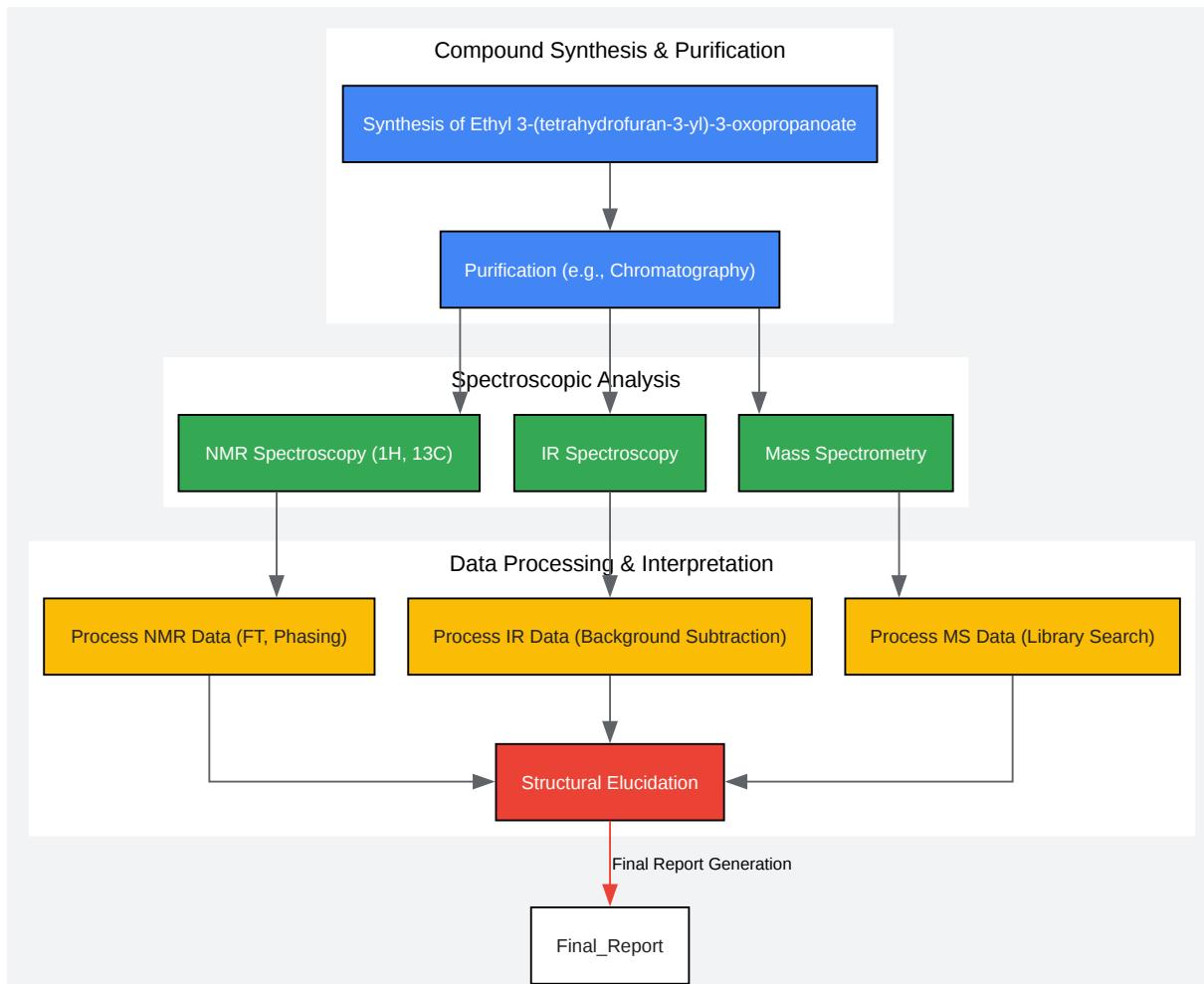
Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate**.

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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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